molecular formula C9H8Cl2O2S B6307343 Methyl 2,6-dichloro-4-(methylthio)benzoate CAS No. 1823359-63-2

Methyl 2,6-dichloro-4-(methylthio)benzoate

Cat. No.: B6307343
CAS No.: 1823359-63-2
M. Wt: 251.13 g/mol
InChI Key: WWRKKZMJGOYRCL-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-(methylthio)benzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxyl position, dichloro substituents at the 2- and 6-positions, and a methylthio (-SMe) group at the 4-position of the benzene ring. This compound is structurally notable for its electron-withdrawing chlorine atoms and the sulfur-containing methylthio moiety, which influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 2,6-dichloro-4-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-13-9(12)8-6(10)3-5(14-2)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRKKZMJGOYRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-4-(methylthio)benzoate typically involves the esterification of 2,6-dichloro-4-(methylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-(methylthio)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dichloro-4-(methylthio)benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2,6-dichloro-4-(methylthio)benzoate with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Structural Variations
Compound Name Substituents (Positions) Key Structural Differences References
This compound Cl (2,6), -SMe (4), -COOMe (1) Benchmark compound for comparison
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate -OH (2,4), -CH₃ (3,6), -COOMe (1) Hydroxyl groups enhance polarity; lacks halogens
2,6-Dichlorophenyl 4-methylbenzoate Cl (2,6), -CH₃ (4), phenyl ester (1) Phenyl ester replaces methyl ester; no sulfur
Methyl 2,6-dichloro-4-(pyridin-2-yl)benzoate Cl (2,6), pyridine (4), -COOMe (1) Pyridine ring introduces basicity; no sulfur
Methyl 4-(methylthio)benzoate -SMe (4), -COOMe (1) Lacks chlorine substituents

Key Observations :

  • Chlorine Substituents: The 2,6-dichloro configuration in the target compound enhances electrophilicity and steric hindrance compared to non-halogenated analogs like Methyl 4-(methylthio)benzoate. This increases stability against hydrolysis but reduces solubility in polar solvents .
  • This contrasts with hydroxylated analogs (e.g., Methyl 2,4-dihydroxy-3,6-dimethylbenzoate), which exhibit higher water solubility .
  • Ester Group Variations : Replacement of the methyl ester with a phenyl ester (as in 2,6-Dichlorophenyl 4-methylbenzoate) introduces aromaticity, altering π-π stacking interactions in crystalline structures .
Physicochemical Properties
  • Melting Points : Chlorinated benzoates generally exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding. For example, 2,6-Dichlorophenyl 4-methylbenzoate crystallizes with a dihedral angle of 77.97° between aromatic rings, stabilizing the lattice .
  • Solubility: The methylthio group in this compound likely reduces aqueous solubility compared to hydroxylated analogs but enhances solubility in organic solvents like ethanol or acetone, as seen in related alkyl benzoates .

Biological Activity

Methyl 2,6-dichloro-4-(methylthio)benzoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and a methylthio group. Its unique combination of functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated.

2. Anticancer Activity

This compound has shown promising results in anticancer assays against various cancer cell lines:

Cell Line IC50 (µM)
MCF-722.54
HepG223.31
HCT-11628.3

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's:

Enzyme IC50 (µM)
AChE13.62

This inhibition suggests potential therapeutic applications in cognitive disorders .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Electrophilic Interactions : The chlorine atoms can act as electrophiles, facilitating reactions with nucleophiles in biological systems.
  • Oxidative Stress : The methylthio group may undergo oxidation, leading to the formation of reactive intermediates that can disrupt cellular functions.

These interactions can lead to significant alterations in cellular signaling pathways and metabolic processes, contributing to its antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • A study published in MDPI demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, comparable to established chemotherapeutics like doxorubicin .
  • Another investigation focused on its antimicrobial properties found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

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